Cas no 50573-74-5 (2-Amino-6-nitrobenzoic acid)

2-Amino-6-nitrobenzoic acid 化学的及び物理的性質
名前と識別子
-
- 2-Amino-6-nitrobenzoic acid
- Benzoic acid, 2-amino-6-nitro-
- 6-Nitroanthranilic Acid
- 2-Amino-6-nitro-benzoesaeure
- 2-amino-6-nitro-benzoic acid
- 2-nitro-6-amino-benzoic acid
- 6-Nitro-anthranilsaeure
- Anthranilicacid, 6-nitro- (6CI,7CI)
- GGKYLHNARFFORH-UHFFFAOYSA-N
- 2-Amino-6-nitrobenzoicacid
- NSC36953
- 6-Nitroanthanilic acid
- 6-nitro-anthranilic acid
- 6-Nitro-2-Aminobenzoesaure
- KSC911O8D
- 2-nitro-6-amino benzoic acid
- STL556384
- BBL102581
- AK
- 2-Amino-6-nitrobenzoic acid, AldrichCPR
- AMY7264
- DTXSID20198594
- NSC 36953
- SCHEMBL283612
- 6-Nitroanthranilic Acid;Benzoic acid, 2-amino-6-nitro-
- PB42937
- J-508011
- AKOS015854808
- GS-4450
- EN300-93139
- N0818
- NSC-36953
- MFCD00034785
- BCP32987
- FT-0701377
- CS-W002163
- AC-2863
- AE-848/01467029
- SY003157
- Z1255442308
- A854612
- 50573-74-5
- NS00032081
-
- MDL: MFCD00034785
- インチ: 1S/C7H6N2O4/c8-4-2-1-3-5(9(12)13)6(4)7(10)11/h1-3H,8H2,(H,10,11)
- InChIKey: GGKYLHNARFFORH-UHFFFAOYSA-N
- ほほえんだ: O([H])C(C1=C(C([H])=C([H])C([H])=C1[N+](=O)[O-])N([H])[H])=O
計算された属性
- せいみつぶんしりょう: 182.03300
- どういたいしつりょう: 182.033
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 225
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 4
- 疎水性パラメータ計算基準値(XlogP): 0.8
- トポロジー分子極性表面積: 109
- ひょうめんでんか: 0
じっけんとくせい
- 密度みつど: 1.568
- ゆうかいてん: 179-180°C
- ふってん: 412.3°C at 760 mmHg
- フラッシュポイント: 203.1℃
- 屈折率: 1.681
- PSA: 109.14000
- LogP: 1.97960
2-Amino-6-nitrobenzoic acid セキュリティ情報
-
記号:
- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H315-H319
- 警告文: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- 危険カテゴリコード: 22
-
危険物標識:
- ちょぞうじょうけん:Keep in dark place,Sealed in dry,Room Temperature
2-Amino-6-nitrobenzoic acid 税関データ
- 税関コード:2922499990
- 税関データ:
中国税関コード:
2922499990概要:
2922499990他のアミノ酸及びそのエステル及びその塩(1つ以上の酸素含有基を含む場合を除く)。付加価値税:17.0%税金還付率:9.0% 規制条件:AB(入国貨物通関表、出国貨物通関表)最恵国関税:6.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、用途、エタノールアミン及びその塩の色を報告すべき、エタノールアミン及びその塩類の包装を宣言すべき
規制条件:
A.入国貨物通関表
B.出国貨物通関申告書検査検疫種別:
P.輸入動植物/動植物製品検疫
Q.海外動植物/動植物製品検疫
R、輸入食品衛生監督検査
S.輸出食品衛生監督検査
M.輸入商品検査
N.輸出商品検査要約:
HS:292249990酸素官能基を1種以上含むアミノ酸を除く他のアミノ酸及びそのエステル、その塩類付加価値税:17.0%税金還付率:9.0%監督管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)最恵国関税:6.5% General tariff:30.0%
2-Amino-6-nitrobenzoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1051755-100g |
2-Amino-6-nitrobenzoic acid |
50573-74-5 | 98% | 100g |
¥1320.00 | 2024-05-11 | |
TRC | A618505-2500mg |
2-Amino-6-nitrobenzoic Acid |
50573-74-5 | 2500mg |
$ 207.00 | 2023-04-19 | ||
Enamine | EN300-93139-0.1g |
2-amino-6-nitrobenzoic acid |
50573-74-5 | 95.0% | 0.1g |
$19.0 | 2025-03-21 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1051755-25g |
2-Amino-6-nitrobenzoic acid |
50573-74-5 | 98% | 25g |
¥331.00 | 2024-05-11 | |
Enamine | EN300-93139-5.0g |
2-amino-6-nitrobenzoic acid |
50573-74-5 | 95.0% | 5.0g |
$101.0 | 2025-03-21 | |
Matrix Scientific | 075120-1g |
2-Amino-6-nitrobenzoic acid, 95+% |
50573-74-5 | 95+% | 1g |
$24.00 | 2023-09-10 | |
Matrix Scientific | 075120-25g |
2-Amino-6-nitrobenzoic acid, 95+% |
50573-74-5 | 95+% | 25g |
$247.00 | 2023-09-10 | |
Enamine | EN300-93139-100.0g |
2-amino-6-nitrobenzoic acid |
50573-74-5 | 95.0% | 100.0g |
$1039.0 | 2025-03-21 | |
TRC | A618505-25000mg |
2-Amino-6-nitrobenzoic Acid |
50573-74-5 | 25g |
$ 1642.00 | 2023-04-19 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1051755-5g |
2-Amino-6-nitrobenzoic acid |
50573-74-5 | 98% | 5g |
¥72.00 | 2024-05-11 |
2-Amino-6-nitrobenzoic acid 関連文献
-
Izidor Sosi?,Ale?a Bricelj,Christian Steinebach Chem. Soc. Rev. 2022 51 3487
2-Amino-6-nitrobenzoic acidに関する追加情報
Introduction to 2-Amino-6-nitrobenzoic acid (CAS No. 50573-74-5)
2-Amino-6-nitrobenzoic acid, identified by the Chemical Abstracts Service Number (CAS No.) 50573-74-5, is a significant compound in the realm of organic chemistry and pharmaceutical research. This heterocyclic aromatic acid has garnered attention due to its versatile applications in medicinal chemistry, particularly in the synthesis of bioactive molecules and as an intermediate in drug development. The structural motif, featuring both amino and nitro functional groups, imparts unique reactivity that makes it a valuable building block for designing novel therapeutic agents.
The compound’s molecular structure consists of a benzene ring substituted with an amino group at the 2-position and a nitro group at the 6-position. This arrangement confers distinct chemical properties, including acidity and potential redox behavior, which are exploited in various synthetic pathways. The nitro group, in particular, is a key feature that enables further functionalization through reduction or condensation reactions, facilitating the construction of more complex molecules.
In recent years, 2-amino-6-nitrobenzoic acid has been extensively studied for its role in developing antimicrobial and anticancer agents. Researchers have leveraged its scaffold to create derivatives with enhanced bioactivity against pathogenic bacteria and tumor cells. For instance, modifications of the nitro group to amine or hydroxyl functionalities have led to compounds exhibiting promising antibacterial properties, addressing the growing challenge of antibiotic resistance.
Moreover, the compound’s utility extends to the field of bioimaging and diagnostic tools. Its ability to participate in metal chelation has been explored for developing contrast agents used in magnetic resonance imaging (MRI). The nitro and amino groups provide coordination sites for paramagnetic metals like gadolinium, enhancing signal intensity for clearer diagnostic visualization. This application highlights the compound’s potential in medical diagnostics beyond traditional pharmaceuticals.
Recent advancements in green chemistry have also highlighted 2-amino-6-nitrobenzoic acid as a sustainable intermediate. Innovations in catalytic methods have enabled more efficient synthesis routes, reducing waste and energy consumption. Such environmentally conscious approaches align with global efforts to promote sustainable pharmaceutical manufacturing, ensuring that high-value compounds like this one can be produced responsibly.
The compound’s reactivity also makes it a valuable tool in chemical biology for studying enzyme mechanisms and protein interactions. Its incorporation into probes or inhibitors allows researchers to investigate biological pathways with high precision. For example, derivatives of 2-amino-6-nitrobenzoic acid have been used to modulate enzymes involved in inflammation and metabolic disorders, providing insights into disease mechanisms and potential therapeutic targets.
From an industrial perspective, CAS No. 50573-74-5 is synthesized through well-established organic reactions, including nitration and amination processes. These methods are optimized for scalability, ensuring that pharmaceutical companies can access sufficient quantities for research and development purposes. The compound’s stability under various storage conditions further enhances its practicality as an industrial chemical intermediate.
The future prospects of 2-amino-6-nitrobenzoic acid are bright, with ongoing research exploring its potential in emerging fields such as nanomedicine and personalized medicine. Its adaptability as a molecular scaffold allows for tailored modifications to address specific therapeutic needs. As scientific understanding advances, new applications are likely to emerge, reinforcing its importance in both academic research and industrial applications.
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